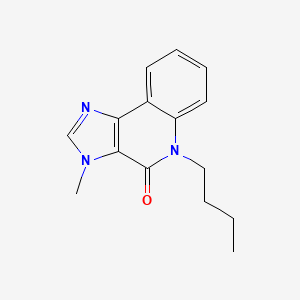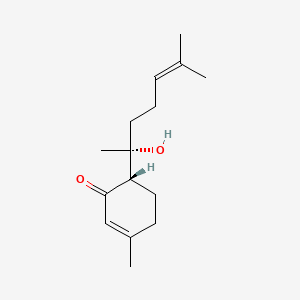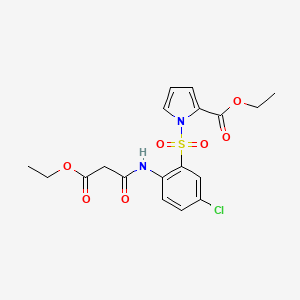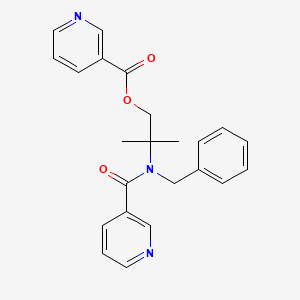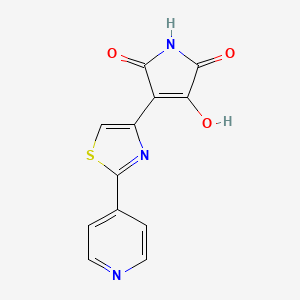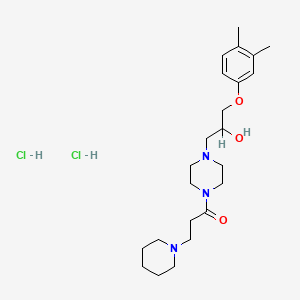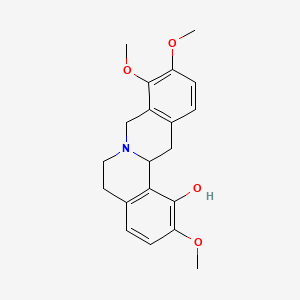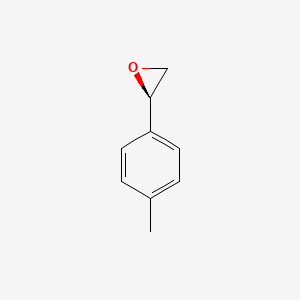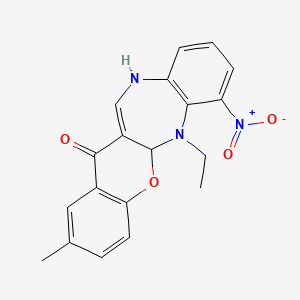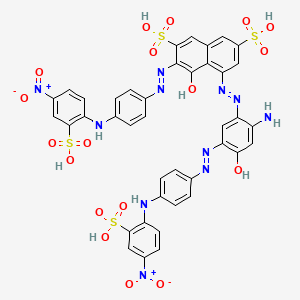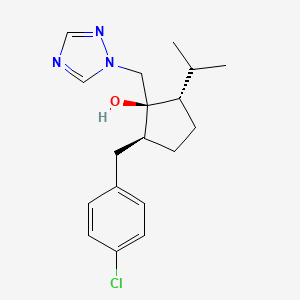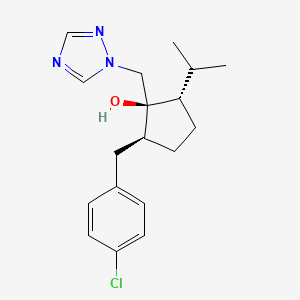
Ipconazole, (1R,2S,5S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ipconazole, ct- is a triazole fungicide used primarily in agriculture to protect crops from fungal diseases. It is a systemic fungicide, meaning it is absorbed by plants and provides internal protection against a wide range of fungal pathogens. The compound is known for its effectiveness in controlling diseases in cereals, soybeans, and other crops.
准备方法
Synthetic Routes and Reaction Conditions
Ipconazole, ct- is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the triazole intermediate with a chlorobenzyl halide under basic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the ipconazole structure.
Industrial Production Methods
Industrial production of ipconazole, ct- follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the triazole and chlorobenzyl intermediates are synthesized.
Reaction optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions
Ipconazole, ct- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ipconazole.
科学研究应用
Ipconazole, ct- has several scientific research applications:
Agriculture: It is widely used as a fungicide to protect crops from fungal diseases.
Biology: Studies have shown that ipconazole can affect cellular processes in fungi, making it a useful tool for studying fungal biology.
Medicine: Research is ongoing to explore the potential use of ipconazole in treating fungal infections in humans.
Industry: The compound is used in the formulation of various agricultural products and seed treatments.
作用机制
Ipconazole, ct- exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
相似化合物的比较
Ipconazole, ct- is structurally similar to other triazole fungicides, such as:
- Tebuconazole
- Propiconazole
- Flutriafol
Uniqueness
Ipconazole, ct- is unique in its high efficacy and broad-spectrum activity against a wide range of fungal pathogens. It also has a favorable environmental profile, with low toxicity to non-target organisms.
属性
CAS 编号 |
115937-89-8 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC 名称 |
(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1 |
InChI 键 |
QTYCMDBMOLSEAM-RYQLBKOJSA-N |
手性 SMILES |
CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


